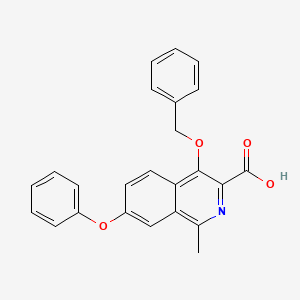![molecular formula C18H22N4OS B13351615 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B13351615.png)
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is a complex organic compound that features a benzimidazole moiety, a thioether linkage, and a cyanocyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carbon disulfide, followed by cyclization. The thioether linkage is introduced by reacting the benzimidazole with an appropriate alkylating agent, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and alkylation steps, as well as the development of efficient purification methods to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide can undergo various chemical reactions, including:
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitrobenzimidazole, halobenzimidazole
Aplicaciones Científicas De Investigación
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological processes . The thioether linkage and cyanocyclohexyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate: Used in the synthesis of various heterocyclic compounds with antitumor activities.
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(1-cyanocyclohexyl)-N-methylpropanamide is unique due to its combination of a benzimidazole moiety, a thioether linkage, and a cyanocyclohexyl group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H22N4OS |
|---|---|
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1-cyanocyclohexyl)-N-methylpropanamide |
InChI |
InChI=1S/C18H22N4OS/c1-13(24-17-20-14-8-4-5-9-15(14)21-17)16(23)22(2)18(12-19)10-6-3-7-11-18/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3,(H,20,21) |
Clave InChI |
QFHXZCMQXYOZCK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N(C)C1(CCCCC1)C#N)SC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonylfluoride, 4-[[2-[(4-nitrophenyl)thio]acetyl]amino]-](/img/structure/B13351542.png)




![N-(1-cyanocyclopentyl)-2-({5-[(2,3-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B13351575.png)
![{[3-(Dimethylsulfamoyl)phenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13351576.png)
![2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13351578.png)






